PLX 647 二盐酸盐

描述

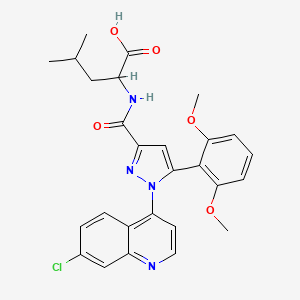

PLX 647 dihydrochloride is a potent and selective dual inhibitor of FMS and KIT kinases. It has IC50 values of 28 nanomolar and 16 nanomolar, respectively . This compound demonstrates superior selectivity against a wide range of 400 kinases, except FLT3 and KDR, where IC50 values are 91 nanomolar and 130 nanomolar, respectively . PLX 647 dihydrochloride is orally active and holds great potential for targeted kinase inhibition .

科学研究应用

作用机制

PLX 647 二盐酸盐通过选择性抑制 FMS 和 KIT 激酶发挥作用。 它在 1 微摩尔的浓度下对 FMS 和 KIT 表现出选择性,超过 400 种激酶,除了 FLT3 和 KDR 。 该化合物抑制 BCR-FMS 细胞的增殖和破骨细胞在体外的分化 。 它还在体内减弱脂多糖诱导的肿瘤坏死因子-α 和白介素-6 的释放,肥大细胞活化和巨噬细胞肾脏增殖 .

生化分析

Biochemical Properties

PLX 647 dihydrochloride interacts with FMS and KIT, two types of kinases, and inhibits their activity . The IC50 values for FMS and KIT are 28 and 16 nM, respectively .

Cellular Effects

PLX 647 dihydrochloride has been shown to inhibit the proliferation of BCR-FMS cells and osteoclast differentiation in vitro . It also reduces macrophage accumulation in the kidney and blood monocytes in vivo .

Molecular Mechanism

PLX 647 dihydrochloride exerts its effects at the molecular level by binding to FMS and KIT kinases and inhibiting their activity . This inhibition can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, PLX 647 dihydrochloride has been shown to have long-term effects on cellular function . For example, it can reduce LPS-induced TNF-α and IL-6 release .

Dosage Effects in Animal Models

In animal models, the effects of PLX 647 dihydrochloride vary with different dosages . For instance, at a dosage of 40 mg/kg, it reduces macrophage accumulation in the kidney and blood monocytes .

Metabolic Pathways

PLX 647 dihydrochloride is involved in the metabolic pathways of FMS and KIT kinases . It interacts with these enzymes and can affect metabolic flux or metabolite levels .

准备方法

化学反应分析

相似化合物的比较

PLX 647 二盐酸盐之所以独特,是因为它作为 FMS 和 KIT 激酶的双重抑制剂具有高度选择性和效力。 类似的化合物包括其他激酶抑制剂,如伊马替尼甲磺酸盐、舒尼替尼马来酸盐和达沙替尼 。 PLX 647 二盐酸盐对广泛的激酶表现出优异的选择性,使其成为靶向激酶抑制的宝贵工具 .

属性

IUPAC Name |

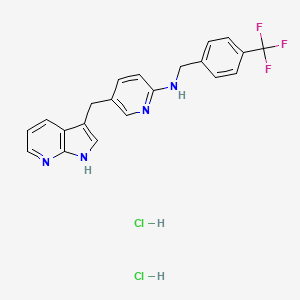

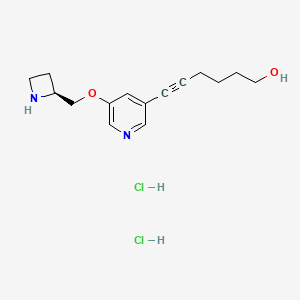

5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F3N4.2ClH/c22-21(23,24)17-6-3-14(4-7-17)11-26-19-8-5-15(12-27-19)10-16-13-28-20-18(16)2-1-9-25-20;;/h1-9,12-13H,10-11H2,(H,25,28)(H,26,27);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVMKWLRKACAUTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC=C2CC3=CN=C(C=C3)NCC4=CC=C(C=C4)C(F)(F)F)N=C1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19Cl2F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-(methoxymethyl)-6-phenylmethoxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride](/img/structure/B560232.png)

![ethyl 4-methyl-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride](/img/structure/B560233.png)

![7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride](/img/structure/B560239.png)

![N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide;hydrochloride](/img/structure/B560243.png)

![5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile;hydrochloride](/img/structure/B560247.png)

![dimethyl (1R,5R,6R,7S)-8-benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylate](/img/structure/B560249.png)